molecular formula C16H15NO B3040454 2-[(S)-alpha-Methylbenzyl]isoindoline-1-one CAS No. 203788-47-0

2-[(S)-alpha-Methylbenzyl]isoindoline-1-one

Cat. No.: B3040454
CAS No.: 203788-47-0
M. Wt: 237.3 g/mol
InChI Key: OHXLVBFNCNKYHU-LBPRGKRZSA-N
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Description

2-[(S)-alpha-Methylbenzyl]isoindoline-1-one is a chiral isoindoline derivative characterized by the presence of an isoindoline nucleus and a chiral alpha-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(S)-alpha-Methylbenzyl]isoindoline-1-one typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1-one scaffold. The reaction conditions often include refluxing in a suitable solvent such as isopropanol and water, with a catalyst like silica-supported niobium complex to enhance the yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high purity and yield. The use of green chemistry principles, such as solventless conditions and environmentally friendly catalysts, is increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(S)-alpha-Methylbenzyl]isoindoline-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into isoindoline derivatives with different substitution patterns.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isoindoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced isoindoline derivatives, and various substituted isoindolines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-[(S)-alpha-Methylbenzyl]isoindoline-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(S)-alpha-Methylbenzyl]isoindoline-1-one involves its interaction with specific molecular targets. For instance, it can bind to dopamine receptors, modulating their activity and potentially exerting antipsychotic effects. The compound may also inhibit the aggregation of beta-amyloid proteins, suggesting a role in the treatment of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

    Isoindoline-1,3-dione: A related compound with similar structural features but different reactivity and applications.

    Phthalimide: Another structurally related compound used in various industrial and pharmaceutical applications.

Uniqueness

2-[(S)-alpha-Methylbenzyl]isoindoline-1-one is unique due to its chiral alpha-methylbenzyl group, which imparts specific stereochemical properties and enhances its potential as a therapeutic agent. Its ability to interact with dopamine receptors and inhibit beta-amyloid aggregation distinguishes it from other isoindoline derivatives .

Properties

IUPAC Name

2-[(1S)-1-phenylethyl]-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-12(13-7-3-2-4-8-13)17-11-14-9-5-6-10-15(14)16(17)18/h2-10,12H,11H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXLVBFNCNKYHU-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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